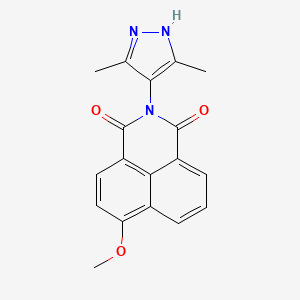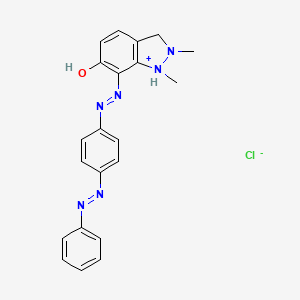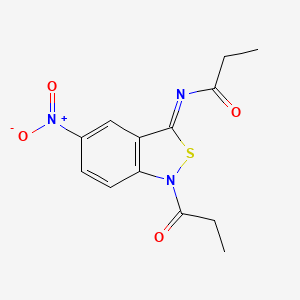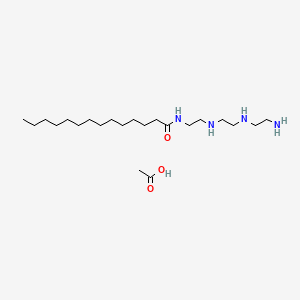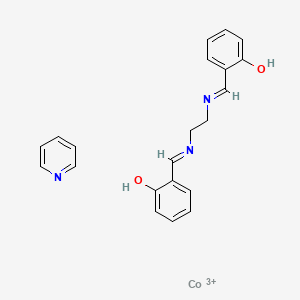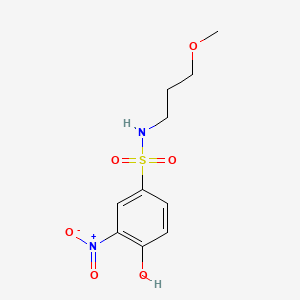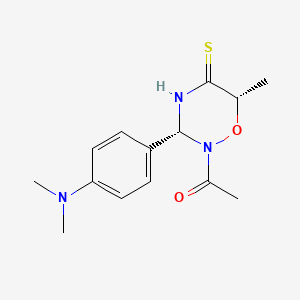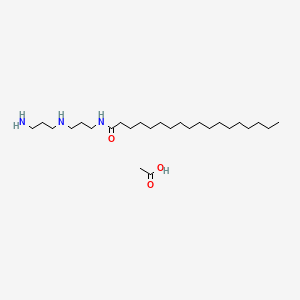
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a naphthalene ring substituted with ethylamino sulfonyl and hydroxy groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of ethylamino sulfonyl groups through sulfonation and subsequent amination reactions. The hydroxy group is usually introduced via hydroxylation reactions. The final step involves the acetamide formation through acylation reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfonyl and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(3,6-bis((methylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
- Acetamide, N-(3,6-bis((propylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
- Acetamide, N-(3,6-bis((butylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
Uniqueness
Compared to similar compounds, Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is unique due to its specific ethylamino sulfonyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
63907-44-8 |
|---|---|
Molekularformel |
C16H21N3O6S2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C16H21N3O6S2/c1-4-17-26(22,23)12-6-11-7-13(27(24,25)18-5-2)9-15(21)16(11)14(8-12)19-10(3)20/h6-9,17-18,21H,4-5H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
JICAVJORXZWPEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


